N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-3-2-4-15(11-14)19-17(22)13-20-12-16(5-6-18(20)23)27(24,25)21-7-9-26-10-8-21/h2-6,11-12H,7-10,13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTMVSZFDNXOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methylphenylamine with a suitable acylating agent to form an amide intermediate. This intermediate is then reacted with a sulfonyl chloride derivative of morpholine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The sulfonyl and morpholine groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
The target compound’s 1,2-dihydropyridin-2-one core is shared with several analogs, but substituent positions and side-chain modifications significantly influence properties:
Key Observations :
- Morpholine Sulfonyl Position : The target compound and ’s analog share the sulfonyl group at position 5, whereas BF38493 () places it at position 3. Positional isomerism may alter electronic properties and binding interactions .
- Phenyl Substitution : The 3-methylphenyl group in the target compound contrasts with the 2-methoxy-5-methylphenyl group in . Methoxy groups enhance hydrophilicity but may reduce membrane permeability compared to methyl groups .
- N-Methylation : The methylated analog () has a lower molecular weight (405.5 vs. 421.47) and likely improved metabolic stability due to reduced susceptibility to deacetylation .
Functional Group Comparisons with Non-Pyridinone Analogs
Compounds with acetamide bridges but differing heterocycles provide additional context:
Pyridazinone Derivatives ()
- Example: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Structure : Pyridazin-3(2H)-one core with a bromophenyl-acetamide side chain.
- Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .
- Comparison: The target compound’s dihydropyridinone core lacks the pyridazinone’s additional nitrogen, which may reduce FPR2 affinity but improve selectivity for other targets.
Indolinone Derivatives ()
- Example: (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
- Structure: Indolin-2-one core with quinoline and bromobenzyl groups.
- Activity: Likely targets kinase pathways due to the indolinone scaffold’s prevalence in kinase inhibitors .
- Comparison: The dihydropyridinone core in the target compound may offer distinct hydrogen-bonding capabilities compared to indolinone’s planar structure.
Biological Activity
N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of structural elements:
- Morpholine sulfonamide moiety : Enhances solubility and bioavailability.
- Dihydropyridine ring : Associated with various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The sulfonyl and morpholine groups are critical for binding affinity and specificity, which may enhance its pharmacological profile.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. This compound is noted for its potential in anti-cancer applications, particularly in inhibiting tumor growth.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 6.26 | High activity |
| HCC827 (Lung Cancer) | 6.48 | High activity |
| MRC-5 (Normal) | Moderate | Non-selective cytotoxicity |
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits antimicrobial properties against various pathogens. Its effectiveness can be assessed through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests.
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Level |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Strong |
| Staphylococcus epidermidis | 0.30 | 0.35 | Moderate |
Study on Antitumor Activity
A study evaluated the compound's antitumor effects using both two-dimensional (2D) and three-dimensional (3D) cell culture methods on human lung cancer cell lines A549, HCC827, and NCI-H358. The results indicated that the compound exhibited significant cytotoxicity in the 2D assays but showed reduced efficacy in the 3D models, suggesting a need for further optimization to enhance selectivity towards cancer cells while minimizing effects on normal cells .
Synergistic Effects
Another study explored the synergistic effects of this compound when combined with other antimicrobial agents such as Ciprofloxacin and Ketoconazole. The results revealed enhanced antimicrobial activity against resistant strains, indicating potential applications in overcoming antibiotic resistance .
Q & A
Q. What synthetic strategies are typically employed to prepare N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide?
A multi-step synthesis is common, starting with functionalization of the pyridine core. Key steps include:
- Sulfonylation of morpholine : Reacting morpholine with sulfonyl chlorides under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to introduce the sulfonyl group .
- Acetamide coupling : Using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane to attach the acetamide moiety to the pyridinone ring .
- Purification : Gradient column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to isolate the final product .
(Advanced)
Q. How can structural ambiguities arising from NMR data be resolved, particularly when multiple conformers are present?
NMR discrepancies (e.g., split peaks or unexpected shifts) may stem from conformational flexibility or hydrogen-bonding interactions. Methodological approaches include:
- Variable-temperature NMR : To assess dynamic equilibria between conformers .
- X-ray crystallography : Using SHELX programs (e.g., SHELXL) to resolve crystal structures and identify dominant conformers. For example, highlights three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings varying by up to 22.7° .
- DFT calculations : To model energetically favorable conformations and validate experimental data .
(Basic)
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : To confirm substituent positions and assess purity. For example, the acetamide proton typically appears as a broad singlet near δ 7.7 ppm, while morpholine protons resonate between δ 3.3–3.5 ppm .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI/APCI(+) peaks at m/z 347 [M+H]⁺) .
- IR spectroscopy : To identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
(Advanced)
Q. How can steric hindrance during the sulfonylation of the morpholine ring be mitigated?
Steric challenges arise from bulky substituents near the sulfonylation site. Optimization strategies include:
- Temperature control : Conduct reactions at 0–5°C to reduce side reactions .
- Catalytic base selection : Use mild bases (e.g., triethylamine) instead of stronger bases to minimize decomposition .
- Solvent polarity : Polar aprotic solvents like DMF enhance sulfonyl chloride reactivity .
(Basic)
Q. What methods are used to assess compound purity post-synthesis?
- Thin-layer chromatography (TLC) : Monitor reaction progress using CH₂Cl₂/MeOH gradients .
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm to quantify purity (>95%) .
- Melting point analysis : Sharp melting ranges (e.g., 473–475 K) indicate high crystallinity .
(Advanced)
Q. How do molecular conformations in the solid state influence biological activity predictions?
Crystal packing effects, such as hydrogen-bonded dimers (e.g., R₂²(10) motifs in ), can stabilize specific conformers that dominate in solution. These conformers may exhibit varying binding affinities to biological targets. For example:
- Conformer A in has a dihedral angle of 54.8° between aromatic rings, potentially favoring interactions with hydrophobic enzyme pockets .
- Molecular docking : Use programs like AutoDock to simulate binding modes of crystallographically resolved conformers .
(Advanced)
Q. What analytical approaches address contradictions between computational and experimental solubility data?
- Hansen solubility parameters : Compare predicted (e.g., via COSMO-RS) vs. experimental solubility in solvents like DMSO or ethanol .
- Dynamic light scattering (DLS) : Detect aggregation phenomena that reduce apparent solubility .
- pH-solubility profiling : For ionizable groups (e.g., morpholine sulfonyl), assess solubility at physiological pH .
(Basic)
Q. How is the morpholine sulfonyl group stabilized against hydrolysis?
- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) during synthesis and storage .
- Lyophilization : Store the compound as a lyophilized powder to minimize water-mediated degradation .
(Advanced)
Q. What strategies improve yield in multi-step syntheses of this compound?
- Intermediate trapping : Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for reactive amines during sulfonylation .
- Flow chemistry : Enhance reaction efficiency and reduce side products in continuous-flow systems .
- Design of experiments (DoE) : Statistically optimize parameters like temperature, stoichiometry, and solvent ratios .
(Advanced)
Q. How can researchers validate the biological relevance of observed conformers?
- Molecular dynamics (MD) simulations : Simulate protein-ligand interactions over 100+ ns to identify bioactive conformers .
- SAR studies : Compare activity of conformationally restricted analogs (e.g., via cyclization) with the parent compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
